tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate
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Overview
Description
tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate: is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine-substituted position.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of pyridazine derivatives on biological systems. It could serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, derivatives of pyridazine are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetate
- tert-Butyl 2-(3-fluoro-6-oxopyridazin-1(6H)-yl)acetate
- tert-Butyl 2-(3-iodo-6-oxopyridazin-1(6H)-yl)acetate
Uniqueness
The uniqueness of tert-Butyl 2-(3-bromo-6-oxopyridazin-1(6H)-yl)acetate lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, as it can be selectively modified through substitution reactions.
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-6-oxopyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)6-13-8(14)5-4-7(11)12-13/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCEXKRQZSMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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